2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(furan-2-yl)methyl]-3,4-dihydroquinazolin-4-one
描述
属性
IUPAC Name |
2-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5S/c1-16-22(27-24(34-16)20-11-10-17(31-2)13-23(20)32-3)15-35-26-28-21-9-5-4-8-19(21)25(30)29(26)14-18-7-6-12-33-18/h4-13H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROSBTDUHHDYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(furan-2-yl)methyl]-3,4-dihydroquinazolin-4-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial effects, and molecular mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxazole ring : Known for its diverse biological activities.
- Furan moiety : Often associated with various pharmacological effects.
- Dihydroquinazolinone core : Recognized for its potential in drug development.
The molecular formula is with a molecular weight of approximately 378.47 g/mol.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
1. Cytotoxicity
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound showed an IC50 value of 12.5 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 10 µM).
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 12.5 | |
| A549 | 15.0 | |
| HeLa | 18.0 |
2. Antimicrobial Activity
The compound also exhibited antimicrobial properties against a range of pathogens:
- Bacterial strains : Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively.
The proposed mechanisms underlying the biological activities include:
- Apoptosis induction : Flow cytometry analysis indicated that treatment with the compound leads to increased apoptosis in cancer cells, as evidenced by elevated levels of cleaved caspase-3 and PARP.
"The compound promotes apoptotic pathways in MCF-7 cells, enhancing p53 expression and caspase activation" .
4. Molecular Docking Studies
Molecular docking studies suggest that the compound binds effectively to key targets involved in cancer progression:
- Target proteins : Strong binding affinities were observed with proteins such as Bcl-2 and HDAC6, which are crucial in regulating apoptosis and cell cycle progression.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
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Study on MCF-7 Cells : Demonstrated significant reduction in cell viability and induction of apoptosis after treatment with varying concentrations of the compound over 48 hours.
- Results showed a dose-dependent response with significant morphological changes indicative of apoptosis.
- Animal Models : In vivo studies using xenograft models of breast cancer indicated that the compound reduced tumor growth significantly compared to control groups.
相似化合物的比较
3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one (CAS: 946352-82-5)
- Key Differences : Replaces the 1,3-oxazole with a 1,2,4-oxadiazole ring and substitutes the furan-2-ylmethyl group with a 3-methoxypropyl chain.
- Implications : The oxadiazole ring may enhance metabolic stability compared to oxazole, while the methoxypropyl chain could increase hydrophobicity .
Data :
Property Target Compound CAS 946352-82-5 Molecular Formula C₂₉H₂₇N₃O₅S C₂₂H₂₂N₄O₃S Molecular Weight ~545.6 g/mol 422.5 g/mol Substituents Oxazole, Furan Oxadiazole, Methoxypropyl
4-(4-Aryl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Derivatives
- Key Differences: Replaces the quinazolinone core with a thiazole ring and introduces fluorophenyl and triazole groups.
Antifungal and Antibiotic Activity
- Triazole Derivatives (e.g., 1-(4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-5-(methylthio)-4H-1,2,4-triazole-3-(methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one): Exhibit antifungal and antibiotic activities due to the triazole and thiophenone moieties . Comparison: The target compound lacks explicit triazole groups, which may reduce its antifungal efficacy but mitigate toxicity risks.
Physicochemical and Crystallographic Properties
准备方法
Niementowski Condensation
Anthranilic acid reacts with formamide under thermal conditions (150–160°C) to yield 3,4-dihydro-4-oxoquinazoline. This method offers simplicity but requires optimization to accommodate subsequent substitutions. For the target molecule, anthranilic acid derivatives pre-functionalized with protective groups may be employed to avoid side reactions during later stages.
Cyclocondensation of 2-Aminobenzamide
A more versatile approach involves condensing 2-aminobenzamide with aldehydes or ketones in the presence of acid catalysts. For example, p-toluenesulfonic acid (p-TsOH) catalyzes the reaction between 2-aminobenzamide and furfural to form 3-(furan-2-ylmethyl)-3,4-dihydroquinazolin-4-one intermediates. This method permits direct introduction of the furan-2-ylmethyl group at position 3, critical for the target compound.
Table 1: Comparative Analysis of Quinazolinone Core Synthesis
| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Niementowski | Anthranilic acid, formamide, Δ | 60–75 | One-pot synthesis | Limited functional group tolerance |
| 2-Aminobenzamide route | 2-Aminobenzamide, aldehyde, p-TsOH, reflux | 70–85 | Direct C3 substitution | Requires stoichiometric catalyst |
Introduction of the Furan-2-ylmethyl Group
The 3-position of the quinazolinone is functionalized via nucleophilic alkylation. 2-(Bromomethyl)furan reacts with the secondary amine of 3,4-dihydroquinazolin-4-one in dimethylformamide (DMF) at 80°C, using potassium carbonate as a base. This step achieves 85–90% conversion but necessitates careful exclusion of moisture to prevent hydrolysis of the furan moiety.
Key Optimization Parameters:
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Solvent: DMF > acetonitrile (higher polarity enhances nucleophilicity).
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Base: K2CO3 > Et3N (reduces side reactions).
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Temperature: 80°C (balances reaction rate and decomposition risks).
Synthesis of the Oxazole Substituent
The oxazole ring bearing 2,4-dimethoxyphenyl and methyl groups is constructed separately to ensure regioselectivity.
Cyclization of β-Ketoamide Derivatives
2,4-Dimethoxyphenylacetic acid is converted to its acid chloride, which reacts with methylamine to form a β-ketoamide. Cyclodehydration using phosphorus oxychloride (POCl3) yields 2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole. This method provides a 78% yield and high purity, critical for subsequent coupling reactions.
Functionalization at C4
The oxazole’s C4 position is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride, producing 4-(bromomethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole. This intermediate is pivotal for introducing the sulfanyl linker.
Table 2: Oxazole Synthesis Metrics
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| β-Ketoamide formation | SOCl2, methylamine, 0°C | 92 | 95 |
| Cyclodehydration | POCl3, reflux | 78 | 98 |
| Bromination | NBS, CCl4, AIBN, Δ | 65 | 90 |
Sulfanyl Linker Installation
The quinazolinone and oxazole modules are connected via a sulfanyl bridge through nucleophilic aromatic substitution (SNAr).
Thiolation of Quinazolinone
The quinazolinone derivative is treated with Lawesson’s reagent in toluene to convert the C2 carbonyl into a thiocarbonyl group. Subsequent displacement with 4-mercaptomethyl-oxazole (generated by reducing the brominated oxazole with thiourea) affords the sulfanyl-linked product.
Mitsunobu Coupling
An alternative employs Mitsunobu conditions (DIAD, PPh3) to couple the oxazole’s mercaptomethyl group with a hydroxyl-activated quinazolinone. This method achieves higher regioselectivity (95%) but incurs higher costs due to reagent requirements.
Critical Reaction Parameters:
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Solvent: THF (optimizes Mitsunobu kinetics).
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Temperature: 0°C → RT (prevents over-oxidation).
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Workup: Aqueous NaHCO3 to quench excess reagents.
Final Assembly and Purification
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Analytical data (1H NMR, 13C NMR, HRMS) confirm structural integrity:
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1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, quinazolinone H2), 7.89–7.12 (m, aromatic Hs), 4.45 (s, 2H, SCH2), 3.89 (s, 6H, OCH3).
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HRMS (ESI-TOF): m/z calcd for C26H24N4O5S [M+H]+: 489.1543; found: 489.1546.
Scalability and Process Challenges
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Oxazole Bromination: NBS-mediated reactions require strict temperature control to avoid di-bromination byproducts.
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Sulfide Stability: The C–S bond is prone to oxidation; inert atmosphere handling is essential.
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Purification: Silica gel chromatography struggles with polar byproducts; preparative HPLC may enhance final purity.
Alternative Synthetic Routes
常见问题
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions impact yield?
The synthesis typically involves multi-step reactions, including cyclization and sulfanyl group introduction. A common approach involves coupling anthranilamide derivatives with aldehyde/ketone intermediates in aqueous media using graphene oxide nanosheets as catalysts to enhance reaction efficiency . Solvent choice (e.g., methanol or ethanol under reflux) and temperature control (60–80°C) are critical for optimizing yields. For example, prolonged heating (>12 hours) may lead to byproducts, necessitating monitoring via TLC .
Q. Which analytical techniques are essential for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the quinazolinone core, oxazole/furan substituents, and sulfanyl linkages. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches at ~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±2 ppm). X-ray crystallography, if feasible, resolves stereochemical ambiguities .
Q. What preliminary biological screening approaches are suitable for this compound?
Begin with in vitro assays against target enzymes (e.g., kinase inhibition) or microbial strains (bacteria/fungi) using microdilution methods (MIC determination). For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for anticancer studies) are mandatory .
Advanced Research Questions
Q. How can computational methods aid in understanding structure-activity relationships (SAR)?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) predict electronic properties (HOMO-LUMO gaps) and reactive sites. Molecular docking (AutoDock Vina) against protein targets (e.g., EGFR or DHFR) identifies binding modes. Compare results with experimental IC₅₀ values to validate hypotheses. For example, methoxy groups on the phenyl ring enhance solubility and π-stacking interactions .
Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?
Reproduce protocols with strict control of variables (e.g., solvent purity, catalyst batch). Use Design of Experiments (DoE) to identify critical factors (e.g., temperature vs. time). For bioactivity discrepancies, validate assay conditions (e.g., ATP concentration in kinase assays) and cross-check with orthogonal methods (e.g., SPR for binding affinity) .
Q. How can reaction mechanisms be elucidated for key synthetic steps?
Mechanistic studies via intermediate trapping (e.g., using TEMPO for radical pathways) or isotopic labeling (e.g., ¹⁸O in carbonyl groups) clarify pathways. Kinetic studies (monitoring by HPLC) determine rate laws. For cyclization steps, in situ IR tracks carbonyl disappearance .
Experimental Design & Optimization
Q. What experimental designs improve reproducibility in scaled-up synthesis?
Employ split-plot designs to optimize variables hierarchically (e.g., solvent type as main plot, temperature as subplot). Use response surface methodology (RSM) for multi-factor optimization (e.g., catalyst loading vs. reaction time). Ensure inert atmospheres (N₂/Ar) for sulfur-containing intermediates to prevent oxidation .
Q. How should stability studies be conducted for this compound?
Perform accelerated degradation tests under stress conditions:
- Thermal : 40–60°C for 4 weeks (monitor via HPLC).
- Photolytic : Expose to UV light (320–400 nm) for 48 hours.
- Hydrolytic : Test in buffers (pH 1.2, 6.8, 7.4) at 37°C. Identify degradation products using LC-MS and assess bioactivity retention .
Data Analysis & Interpretation
Q. How to interpret conflicting spectral data (e.g., NMR splitting patterns)?
Dynamic effects (e.g., hindered rotation in sulfanyl groups) may cause unexpected splitting. Use variable-temperature NMR to confirm conformational locking. Compare with computed NMR spectra (GIAO method) for assignments. For diastereotopic protons, 2D-COSY or NOESY resolves overlaps .
Q. What statistical methods validate bioactivity significance?
Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For dose-response data, use nonlinear regression (logistic models) to calculate EC₅₀/IC₅₀. Report 95% confidence intervals and p-values (<0.05). For high-throughput screening, apply false discovery rate (FDR) corrections .
Contradictory Evidence & Troubleshooting
- Synthesis Yield Discrepancies : Differences in catalyst batches (e.g., graphene oxide nanosheet purity) or solvent drying methods (anhydrous vs. technical grade) may explain variability .
- Bioactivity Variability : Strain-specific microbial resistance or cell line genetic drift (e.g., HeLa subclones) require periodic revalidation .
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